molecular formula C25H25FN2O4S B2434077 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922969-41-3

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2434077
CAS No.: 922969-41-3
M. Wt: 468.54
InChI Key: SIXBIAHYWWPVJK-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C25H25FN2O4S and its molecular weight is 468.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4S/c1-2-3-15-28-22-14-13-21(19-6-4-7-20(24(19)22)25(28)30)27-23(29)8-5-16-33(31,32)18-11-9-17(26)10-12-18/h4,6-7,9-14H,2-3,5,8,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXBIAHYWWPVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of sulfonamide derivatives and features a unique structure characterized by a dihydrobenzo[cd]indole moiety. The synthesis typically involves several key reactions that may include:

  • Formation of the Dihydrobenzo[cd]indole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The butyl group and sulfonamide functionalities are added through nucleophilic substitution reactions.

The molecular structure can be represented as follows:

C20H24FN2O3S\text{C}_{20}\text{H}_{24}\text{F}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Research indicates that compounds derived from the dihydrobenzo[cd]indole scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory processes and cancer progression .

Case Study Example : A study on benzo[cd]indole derivatives showed that these compounds could induce apoptosis in hepatocellular carcinoma cells by targeting lysosomal pathways, leading to enhanced autophagy and cell death mechanisms .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has been suggested that the compound acts as a TNF-α inhibitor, potentially providing therapeutic benefits in conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound is largely attributed to its ability to modulate specific molecular targets involved in cancer progression and inflammation. The proposed mechanisms include:

  • Inhibition of TNF-α : By blocking TNF-α signaling pathways, the compound may reduce inflammatory responses.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, particularly through lysosomal targeting which enhances autophagy processes .
  • Cell Cycle Arrest : Some studies suggest that related compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AnticancerInduces apoptosisLysosomal targeting, autophagy
Anti-inflammatoryInhibits TNF-αModulation of inflammatory pathways
Cell Cycle ArrestPrevents proliferationInduction of cell cycle checkpoints

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Inhibition of cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : Potential modulation of neuroinflammatory pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These studies demonstrate that the compound effectively inhibits cancer cell growth at micromolar concentrations, suggesting its potential as a therapeutic agent.

Neuropharmacological Applications

In addition to its anticancer properties, preliminary research indicates that this compound may also have neuroprotective effects. It has been shown to modulate neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Q & A

Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can purity be optimized?

Methodological Answer:

  • Step 1: Start with the benzo[cd]indole core. Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 1-butyl-2-oxo group, as described for similar indole derivatives in .
  • Step 2: Sulfonylation at the 4-position: React the intermediate with 4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) in the presence of a base like triethylamine .
  • Purity Optimization: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) as in .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?

Methodological Answer:

  • Key Techniques:
    • NMR (¹H/¹³C): Confirm regioselectivity of sulfonylation and butyl substitution. Use DEPT-135 to distinguish CH₂/CH₃ groups in the butanamide chain .
    • HRMS: Validate molecular weight (expected [M+H]⁺: ~529.18 g/mol) with <2 ppm error .
    • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350-1150 cm⁻¹) .
  • Data Priority: Cross-reference NMR integration ratios with synthetic stoichiometry. Resolve ambiguities (e.g., rotational isomers in sulfonamides) using variable-temperature NMR .

Advanced Research Questions

Q. How can conflicting solubility/stability data in polar vs. non-polar solvents be resolved for this compound?

Methodological Answer:

  • Experimental Design:
    • Solvent Screening: Test solubility in DMSO, methanol, acetonitrile, and toluene at 25°C and 40°C. Use dynamic light scattering (DLS) to detect aggregates .
    • Stability Assay: Incubate the compound in each solvent for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., hydrolysis of the sulfonyl group) .
  • Contradiction Resolution: If instability in DMSO is observed (common for sulfonamides), switch to degassed acetonitrile for long-term storage, as recommended in for sulfonamide analogs .

Q. What strategies are effective for optimizing reaction yields in the presence of competing side reactions (e.g., over-sulfonylation or indole ring oxidation)?

Methodological Answer:

  • DoE (Design of Experiments): Use a fractional factorial design to test variables: temperature (−10°C to 25°C), sulfonyl chloride equivalents (1.0–1.5), and reaction time (1–6 hours) .
  • Mitigation Steps:
    • Add antioxidants (e.g., BHT) to prevent indole ring oxidation .
    • Quench excess sulfonyl chloride with aqueous NaHCO₃ immediately after reaction completion .
  • Analytical Validation: Track intermediates via inline FT-IR or ReactIR to detect over-sulfonylation early .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties or binding affinity to target proteins?

Methodological Answer:

  • Tools:
    • Molecular Docking (AutoDock Vina): Model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) using the 4-fluorophenylsulfonyl moiety as an anchor .
    • ADMET Prediction (SwissADME): Estimate logP (~3.5), bioavailability (Lipinski’s Rule compliance), and CYP450 inhibition risks .
  • Validation: Compare in silico predictions with in vitro assays (e.g., plasma protein binding via equilibrium dialysis) .

Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

  • Hypothesis Testing:
    • Metabolic Stability: Perform liver microsome assays (human/rodent) to identify rapid clearance pathways (e.g., glucuronidation of the butanamide group) .
    • Tissue Distribution: Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target tissues vs. plasma .
  • Data Reconciliation: Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro half-life to in vivo outcomes .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage: Store at −20°C under argon in amber vials. Avoid repeated freeze-thaw cycles, which can destabilize the sulfonamide group .
  • Handling: Prepare fresh stock solutions in anhydrous DMSO or acetonitrile. Centrifuge (13,000 rpm, 5 min) to remove particulates before use .

Q. How can researchers differentiate between structural isomers or polymorphs of this compound during characterization?

Methodological Answer:

  • Techniques:
    • X-ray Crystallography: Resolve absolute configuration and confirm sulfonamide geometry .
    • DSC (Differential Scanning Calorimetry): Identify polymorphs via melting point and enthalpy differences .
  • Challenge Note: Fluorine’s electronegativity may cause ¹⁹F NMR splitting in ortho/meta/para isomers, as seen in for fluorophenyl analogs .

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